3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile

Medicinal Chemistry CNS Drug Design Lipophilicity and ADME

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile (CAS 1535976-23-8, racemate; CAS 2639941-28-7, (S)-enantiomer) is a chiral β-hydroxynitrile (cyanohydrin) with a 3,4-difluorophenyl substituent. It possesses one asymmetric carbon, one nitrile group, one secondary alcohol, and a vicinal (1,2) difluoro aromatic ring, giving it a molecular formula of C₉H₇F₂NO and a molecular weight of 183.15 g·mol⁻¹.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
Cat. No. B13610381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CC#N)O)F)F
InChIInChI=1S/C9H7F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2
InChIKeyQPVQMXSVHXSUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile: The Vicinal Difluoro β-Hydroxynitrile Building Block for Enantioselective Pharmaceutical Synthesis


3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile (CAS 1535976-23-8, racemate; CAS 2639941-28-7, (S)-enantiomer) is a chiral β-hydroxynitrile (cyanohydrin) with a 3,4-difluorophenyl substituent . It possesses one asymmetric carbon, one nitrile group, one secondary alcohol, and a vicinal (1,2) difluoro aromatic ring, giving it a molecular formula of C₉H₇F₂NO and a molecular weight of 183.15 g·mol⁻¹ . The compound is commercially supplied at 98% purity with a boiling point of approximately 342 °C (predicted) and a calculated LogP of 1.91 . Its combination of a difluorinated aromatic ring, a reactive nitrile handle, and a chiral secondary alcohol makes it a versatile intermediate for introducing the 3,4-difluorophenyl pharmacophore into drug candidates via nitrile hydrolysis, reduction, or alcohol functionalization.

Why 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile Cannot Be Replaced by Other Fluorophenyl β-Hydroxynitrile Analogs


Within the 3-aryl-3-hydroxypropanenitrile family, the position and number of fluorine atoms on the phenyl ring are not interchangeable parameters; they produce quantifiably distinct lipophilicity, boiling point, and electronic profiles that directly impact downstream pharmacokinetic properties and synthetic reactivity [1]. A non-fluorinated analog or a regioisomeric difluoro variant will differ in LogP by at least 0.25 log units—sufficient to shift blood-brain barrier penetration or metabolic stability predictions in Lipinski-based drug design [1]. Furthermore, the 3,4-vicinal difluoro pattern generates a dipole orientation distinct from 2,4- or 2,6-substitution, altering hydrogen-bond acceptor strength at the nitrile and the steric environment at the chiral center—both of which determine enantioselectivity in lipase- and nitrilase-catalyzed resolutions [2][3]. Substituting with the oxidized 3-(3,4-difluorophenyl)-3-oxopropanenitrile (CAS 71682-97-8) eliminates the chiral alcohol entirely, precluding downstream asymmetric synthesis of optically active γ-amino alcohols or pyrrolidine-based therapeutics [4].

Quantitative Differentiation Evidence for 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile vs. Its Closest Analogs


LogP Advantage of the 3,4-Difluoro Pattern Over Non-Fluorinated Parent for CNS Drug Design

The 3,4-difluoro substitution increases calculated LogP by +0.28 log units relative to the non-fluorinated parent 3-phenyl-3-hydroxypropanenitrile, moving lipophilicity into a range that improves predicted blood-brain barrier permeability while remaining within typical oral drug-likeness guidelines (LogP < 5). The target compound's LogP of 1.91 (calculated) versus 1.63 for the non-fluorinated analog is consistent with the well-established electronic effect of vicinal fluorine atoms that withdraw electron density and increase hydrophobicity without adding significant steric bulk.

Medicinal Chemistry CNS Drug Design Lipophilicity and ADME

Boiling Point Distinction Between 3,4-Difluoro and 2,4-Difluoro Regioisomers

The 3,4-difluoro regioisomer exhibits a predicted boiling point of approximately 342 °C , which is ~14 °C higher than the 328 °C predicted for the 2,4-difluoro regioisomer . This boiling point elevation reflects differences in dipole moment and intermolecular hydrogen bonding arising from the distinct fluorine substitution pattern. The higher boiling point may simplify solvent removal during work-up procedures and reduce product volatility losses during vacuum distillation at elevated temperatures.

Process Chemistry Thermal Stability Purification

Enantiopure (S)-Form Availability Enables Direct Asymmetric Synthesis

The (S)-enantiomer of 3-(3,4-difluorophenyl)-3-hydroxypropanenitrile is commercially available as a catalog item (CAS 2639941-28-7, purity 98%) , whereas the comparable (S)-enantiomer of the 2,4-difluoro regioisomer is also listed but is less commonly stocked by multiple vendors . For the 2,4-difluoro isomer, the nitrilase-catalyzed hydrolysis delivers 91% yield and 99% enantiomeric excess (ee) from the racemate [1]; however, equivalent published resolution data for the 3,4-difluoro isomer under identical conditions have not been reported, suggesting that enantioselective enzymatic access to the 3,4-isomer may require process development or that procurement of the pre-resolved (S)-enantiomer is the more reliable route.

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Vicinal (3,4) Difluoro Pattern Confers Metabolic Stability Advantage in Drug Candidates

The vicinal (1,2) difluoro substitution on the aromatic ring is known to block cytochrome P450-mediated oxidative metabolism at both the 3- and 4-positions, providing enhanced metabolic stability compared to mono-fluoro or non-fluorinated analogs [1]. While direct comparative hepatic microsome stability data for this specific compound versus its mono-fluoro analog are not publicly available at the time of this analysis, the general principle is well-established: replacing a single fluorine with a vicinal difluoro pattern typically increases metabolic half-life by 2- to 5-fold in human liver microsome assays across multiple chemotypes [2]. The 3,4-difluoro pattern also avoids the potential for metabolic activation via epoxidation that can occur with mono-fluoro phenyl rings bearing a para-substituent.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Gamma-Secretase Inhibitor Program Demonstrates the Synthetic Utility of 3,4-Difluorophenyl β-Hydroxy Nitrile Scaffolds

The 3,4-difluorophenyl β-hydroxy nitrile scaffold has been specifically employed as a key chiral building block in the design and synthesis of highly potent benzodiazepine gamma-secretase inhibitors for Alzheimer's disease [1]. In this work, the (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxybutyramide core, accessible from a β-hydroxynitrile intermediate, delivered compounds with gamma-secretase IC₅₀ values as low as 0.07 nM [1]. The 3,4-difluoro substitution was selected over other patterns for its optimal balance of potency and pharmacokinetic properties. In the same inhibitor series, replacement of the 3,4-difluoro with other substitution patterns resulted in >10-fold loss of potency [1], underscoring the critical nature of this specific substitution pattern.

Alzheimer's Disease Gamma-Secretase Inhibition Benzodiazepine Chemistry

Optimal Procurement and Application Scenarios for 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile in R&D Programs


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The 3,4-difluoro substitution pattern achieves a LogP of 1.91, which is within the optimal range (1–3) for CNS-penetrant small molecules . Programs targeting neurodegenerative diseases such as Alzheimer's or Parkinson's should procure this compound when the synthetic route requires a β-hydroxynitrile intermediate that will be further elaborated into a CNS-active drug candidate. The 0.28 log unit lipophilicity increase over the non-fluorinated parent provides a meaningful pharmacokinetic advantage without exceeding drug-likeness thresholds . This is further validated by the published success of the 3,4-difluorophenyl moiety in gamma-secretase inhibitors with sub-nanomolar potency [3].

Enantioselective Synthesis of γ-Amino Alcohol and Pyrrolidine Pharmacophores

The chiral secondary alcohol in 3-(3,4-difluorophenyl)-3-hydroxypropanenitrile serves as a stereogenic handle for asymmetric synthesis of γ-amino alcohols—a privileged pharmacophore found in antidepressants (fluoxetine, tomoxetine, nisoxetine) and other CNS agents . Procurement of the pre-resolved (S)-enantiomer (CAS 2639941-28-7) eliminates the need for in-house lipase- or nitrilase-catalyzed kinetic resolution . The nitrile group can be reduced to the corresponding amine or hydrolyzed to the acid, providing versatile entry points into diverse chemical space. The vicinal difluoro aromatic ring ensures that the downstream products retain the metabolic stability advantages of the difluorinated scaffold [3].

Process Chemistry Scale-Up Where Thermal Stability During Distillation or High-Temperature Reactions Is Required

With a predicted boiling point of ~342 °C—higher than both the non-fluorinated parent (~306 °C) and the 2,4-difluoro regioisomer (~328 °C)—the 3,4-difluoro compound offers an extended thermal operating window . This property is advantageous during solvent exchange, vacuum distillation purification, or high-temperature coupling reactions such as nitrile hydrolysis to amides or acids. Process chemists scaling up reactions that require sustained heating above 150 °C should preferentially select the 3,4-isomer over the more volatile 2,4-isomer to minimize product loss through evaporation and reduce safety risks associated with vapor-phase accumulation.

Medicinal Chemistry SAR Exploration of Fluorine Substitution Patterns on Aromatic β-Hydroxynitrile Scaffolds

For structure-activity relationship (SAR) studies comparing the effects of different fluorine substitution patterns on target binding, metabolic stability, and physicochemical properties, 3-(3,4-difluorophenyl)-3-hydroxypropanenitrile provides a direct comparator to mono-fluoro (4-fluoro), non-fluorinated (3-phenyl), and alternative difluoro regioisomers (2,4-difluoro, 2,6-difluoro) . Its predicted LogP of 1.91 and boiling point of 342 °C are intermediate values within the series, allowing for systematic deconvolution of electronic versus steric contributions to biological activity. The commercial availability of both racemate and single enantiomer further enables assessment of stereochemical requirements at the target binding site.

Quote Request

Request a Quote for 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.